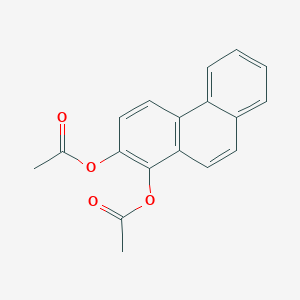

1,2-Diacetoxyphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19551-05-4 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(1-acetyloxyphenanthren-2-yl) acetate |

InChI |

InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |

InChI Key |

BDBLFRQQQPJEGP-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |

Synonyms |

1,2-Diacetoxyphenanthrene |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diacetoxyphenanthrene and Analogues

Strategies for Phenanthrenequinone Acetylation

A principal route to 1,2-diacetoxyphenanthrene involves the acetylation of phenanthrenequinones. This can be achieved through direct acetolysis or as part of a multi-step reaction sequence.

Acetolysis of Phenanthrenequinones (e.g., 9,10-Phenanthrenequinone)

Acetolysis provides a direct method for the conversion of phenanthrenequinones to their corresponding diacetoxy derivatives. In this process, the quinone is treated with a reagent capable of both reduction and acetylation.

A notable example is the reaction of 9,10-phenanthrenequinone. The hydroquinone (B1673460) dianion of 9,10-phenanthrenequinone can be converted to 9,10-diacetoxyphenanthrene through acetolysis. oup.comoup.com This transformation is crucial in synthetic sequences where the diacetoxy derivative is a key intermediate. For instance, in the study of the redox activity of 9,10-phenanthrenequinone, its unstable hydroquinone, 9,10-dihydroxyphenanthrene (B1203692), was successfully detected by converting it into the stable 9,10-diacetoxyphenanthrene derivative. researchgate.net

In Situ Derivatization during Reaction Sequences (e.g., with Acetic Anhydride (B1165640) and Pyridine)

In many synthetic protocols, the diacetoxy derivative is formed in situ following a primary reaction. This is often accomplished by introducing acetic anhydride and a base, such as pyridine (B92270), to the reaction mixture. nih.govrsc.org The base catalyzes the acetylation of the newly formed hydroxyl groups. rsc.orgresearchgate.net

This method is particularly useful in multi-step syntheses where isolation of the intermediate diol is not necessary or desired. For example, after the hydrogenation of 1,2-indanedione, an in situ derivatization with acetic anhydride and pyridine can be performed. rsc.org Similarly, the reaction of an alcohol with acetic anhydride in the presence of a base like sodium bicarbonate can yield the corresponding ester. researchgate.net Acetic anhydride is a versatile reagent used for the acetylation of alcohols, amines, and aromatic rings. wikipedia.orgsaskoer.ca

Table 1: In Situ Acetylation Conditions

| Starting Material | Reagents | Conditions | Product | Reference |

| 1,2-Indanedione | Acetic anhydride, Pyridine | Stirring for 20 min after hydrogenation | 1,2-Diacetoxyindane | rsc.org |

| Alcohols/Phenols | Acetic anhydride, Pyridine | Room temperature | Acetylated product | nih.govrsc.org |

| Steroids | Acetic anhydride, Pyridine | 70°C for 1 hour | Acetylated steroid | researchgate.net |

Catalytic Hydrogenation and Subsequent Acetylation Sequences

Another significant strategy involves the reduction of a phenanthrene (B1679779) derivative, typically a phenanthrenequinone, followed by acetylation of the resulting diol. Catalytic hydrogenation is a common method for this reduction step.

Palladium-Catalyzed Hydrogenation Protocols

Palladium-based catalysts are widely employed for the hydrogenation of polycyclic aromatic hydrocarbons. nih.govmdpi.com For instance, palladium on an alumina (B75360) support (Pd/γ-Al2O3) has been used for the catalytic hydrogenation of phenanthrene under mild conditions. nih.gov The hydrogenation of 9,10-phenanthrenequinone can be performed using a Pd/Al2O3 catalyst, followed by acetylation to yield 9,10-diacetoxyphenanthrene. rsc.orgrsc.org

A one-pot reaction sequence has been developed combining palladium-catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution to produce (R)-2-acetoxy-1-indanone from 1,2-indanedione. rsc.org This approach highlights the integration of catalytic reduction and subsequent acylation in a single process.

Ruthenium-Catalyzed Hydrogenation Protocols

Ruthenium catalysts also exhibit high efficacy in the hydrogenation of aromatic systems. acs.orgnih.govdicp.ac.cnnih.govrsc.org Ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have been shown to be active catalysts for the selective hydrogenation of polycyclic aromatic hydrocarbons under mild conditions. rsc.org The enantioselective hydrogenation of 9-phenanthrols has been successfully achieved using a ruthenium catalyst, yielding chiral 9,10-dihydrophenanthren-9-ols. nih.gov

Table 2: Catalytic Hydrogenation of Phenanthrene Derivatives

| Catalyst | Substrate | Product of Hydrogenation | Subsequent Reaction | Final Product | Reference |

| Pd/Al2O3 | 9,10-Phenanthrenequinone | 9,10-Dihydroxyphenanthrene | Acetylation | 9,10-Diacetoxyphenanthrene | rsc.orgrsc.org |

| Ru complex | 9-Phenanthrols | Chiral 9,10-dihydrophenanthren-9-ols | - | - | nih.gov |

| Ru nanoparticles | Naphthalene, Anthracene (B1667546), Phenanthrene | Partially hydrogenated products | - | - | rsc.org |

Aromatization Reactions Involving Acetic Anhydride

Aromatization reactions can also be a key step in the synthesis of diacetoxyphenanthrene derivatives. Acetic anhydride can participate in these reactions, leading to the formation of the acetylated aromatic product. scribd.com For example, the Thiele reaction involves the conversion of a quinone to a triacetoxybenzene derivative using acetic anhydride and a catalytic amount of sulfuric acid. scribd.com While not a direct synthesis of this compound, this demonstrates the role of acetic anhydride in aromatization and acetylation.

In a different approach, the reaction of 2-methoxy-10-sulfinylphenanthrene with acetic anhydride and trifluoroacetic anhydride (TFAA) yields 2,10-diacetoxyphenanthrene. smolecule.com This suggests a pathway involving rearrangement and subsequent acetylation to form the diacetoxy product.

Related Synthetic Routes for 1,2-Diol Precursors through Carbon-Carbon Coupling

The synthesis of the phenanthrene skeleton and the introduction of the 1,2-diol functionality often rely on powerful carbon-carbon coupling reactions. These methods allow for the construction of the requisite biphenyl (B1667301) or stilbene (B7821643) intermediates, which can then be cyclized to form the tricyclic phenanthrene core. The diol functionality can be introduced either before or after the core is formed.

A prominent method for creating 1,2-diols is the Pinacol (B44631) coupling reaction , which involves the reductive coupling of two carbonyl groups. rsc.orgorganic-chemistry.org A highly relevant application is the intramolecular pinacol coupling of 1,1'-biphenyl-2,2'-dicarbaldehydes to furnish 9,10-dihydrophenanthrene-9,10-diols. rsc.org A metal-free thermal organocatalytic version of this reaction has been developed using t-butyl isonicotinate (B8489971) as the catalyst and bis(pinacolato)diboron (B136004) as a co-reducing agent. This approach demonstrates good tolerance for various functional groups. rsc.org

Another critical C-C bond-forming strategy is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction between an organoboron compound and an organohalide is exceptionally versatile for creating biaryl linkages, which are key precursors to phenanthrenes. researchgate.net For instance, a directed ortho-metalation (DoM) can be used to introduce a boronic acid functionality onto one benzene (B151609) ring, which is then coupled with a halogenated benzene derivative to form a substituted biphenyl. Subsequent cyclization, for example, through a Friedel-Crafts-type reaction or photochemical cyclization (Mallory reaction), can yield the phenanthrene ring system. researchgate.netwikipedia.org

Palladium-catalyzed pericyclic reactions have also been developed for the synthesis of phenanthrenes and their derivatives. researchgate.net These methods can involve domino reactions that efficiently build the polycyclic structure in one pot from simpler starting materials like aryl iodides and ortho-bromobenzoyl chlorides, mediated by a palladium catalyst and a reagent like norbornadiene. nih.gov

The synthesis of phenanthrene-1,2-diol itself can be accomplished through the enzymatic oxidation of phenanthrene. Incubation of phenanthrene with human Cytochrome P450 1A1 and epoxide hydrolase can stereoselectively produce phenanthrene-(1R, 2R)-diol. nih.gov While not a C-C coupling to form the diol, this biosynthetic approach highlights a direct method to obtain the key precursor.

The final step to obtain this compound is the straightforward acetylation of the phenanthrene-1,2-diol precursor, typically using acetic anhydride in the presence of a base or an acid catalyst. The synthesis of the analogous 9,10-diacetoxyphenanthrene has been reported with an isolated yield of 78% from the corresponding quinone, which is reduced to the diol and then acetylated. rsc.org

Table 2: Selected C-C Coupling Routes for Phenanthrene Diol Precursors

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Intramolecular Pinacol Coupling | 1,1'-Biphenyl-2,2'-dicarbaldehydes | t-Butyl isonicotinate, B₂pin₂ | 9,10-Dihydrophenanthrene-9,10-diols | rsc.org |

| Suzuki-Miyaura Coupling | ortho-Halogenated benzaldehydes, Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biphenyl-2-carbaldehydes (for cyclization) | researchgate.net |

| Palladium-Catalyzed Domino Reaction | Aryl iodides, ortho-Bromobenzoyl chlorides | Pd(OAc)₂, PPh₃, Norbornadiene | Phenanthrene derivatives | nih.gov |

| Combined DoM-Suzuki Coupling | N,N-diethylbenzamide, Aryl triflates | s-BuLi, Pd catalyst | Alkylphenanthrenes | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Diacetoxyphenanthrenes

Reductive Cleavage and Elimination Reactions

The reduction of diacetoxyphenanthrenes can proceed through several mechanisms, influenced by the reaction conditions and the specific isomeric structure of the compound.

In the case of 9,10-diacetoxyphenanthrene, which is structurally related to 1,2-diacetoxyphenanthrene, electrochemical reduction leads to an unexpected cleavage of the acyl-oxygen bonds. rsc.org This process results in the formation of the phenanthraquinone radical-anion. rsc.org Subsequent aqueous work-up yields phenanthraquinone and acetic acid. rsc.org It has been proposed that the acetic acid is formed from the addition of water to an intermediate ketene, which itself is a likely product of the initial bond cleavage. rsc.org This mechanism is supported by detailed product analysis, coulometry, and cyclic voltammetry experiments. rsc.org In contrast, for compounds like 9,10-diacetoxyanthracene, carbon-oxygen bond cleavage is only achieved in the presence of effective proton donors, proceeding through a "normal" cleavage where the leaving group is the acetate (B1210297) ion. rsc.org

The initial step in the electrochemical reduction of vicinal diacetates, such as those derived from phenanthrene (B1679779), is the formation of a radical-anion. rsc.org The stability and subsequent reactivity of this intermediate are crucial in determining the final products. In the case of 9,10-diacyloxyphenanthrenes, the initially formed radical-anion undergoes cleavage of the acyl-oxygen bonds to produce the phenanthraquinone radical-anion. rsc.org This intermediate was not directly detected by cyclic voltammetry at scan rates up to 10 V s⁻¹, suggesting that the subsequent cleavage reaction is relatively fast. rsc.org The formation of radical-anions is a key step in many organic reactions, where these species, possessing an unpaired electron, can undergo further reactions such as cyclization or bond cleavage. nih.govic.ac.uk The stability of the radical-anion can be influenced by the structure of the molecule and the reaction conditions. nih.gov

A unique reactivity has been observed for protonated 4,5-diacetoxyphenanthrene, which undergoes a novel proximity effect. researchgate.netcqvip.com Under fast atom bombardment (FAB) mass spectrometry conditions, the protonated molecule dissociates by eliminating a molecule of acetic acid. researchgate.netcqvip.com This reaction is attributed to the close interaction of the two adjacent acetoxy groups. researchgate.net Tandem mass spectrometric methods were employed to study this process in detail, confirming it as an example of an ion chemistry proximity effect for a closed-shell ion. researchgate.netacs.org

Oxidative Transformations and Phenol (B47542) Radical Pathways

The oxidation of phenolic compounds, which can be formed from the hydrolysis of diacetoxyphenanthrenes, often proceeds through the formation of phenoxy radicals. gla.ac.uk These radicals are key intermediates in a variety of oxidative coupling reactions. gla.ac.uk The oxidation of hydroquinones to quinones, a relevant transformation for dihydroxyphenanthrenes, also involves semiquinone radical intermediates. gla.ac.uk The formation of these radical species can be detected using electrochemical methods. gla.ac.uk In the context of atmospheric chemistry, phenolic compounds can react with hydroxyl radicals (·OH) to form phenoxy radicals or undergo addition reactions to the aromatic ring, leading to a variety of functionalized products. mdpi.comnih.govmdpi.com The specific pathways, whether through hydrogen atom transfer (HAT) or radical addition-fragmentation (RAF), depend on the structure of the phenol and the reaction conditions. mdpi.com

Rearrangement Studies of Structurally Analogous Compounds

While specific rearrangement studies on this compound are not extensively detailed in the provided search results, the chemistry of related polycyclic aromatic systems and their derivatives often involves rearrangements. For instance, carbocation intermediates, which can be formed under certain reaction conditions, are known to undergo rearrangements to more stable structures. uomustansiriyah.edu.iq The study of such rearrangements in analogous compounds provides a framework for predicting potential reaction pathways for diacetoxyphenanthrenes.

Role as Intermediates or Products in Broader Organic Transformations

Diacetoxyphenanthrenes can serve as important intermediates or products in various organic reactions. For example, 9,10-diacetoxyphenanthrene (DAP) has been used as a stable derivative to detect the otherwise unstable 9,10-dihydroxyphenanthrene (B1203692) (PQH2), a hydroquinone (B1673460) of 9,10-phenanthraquinone (PQ). researchgate.net This hydroquinone is implicated in the redox cycling of PQ, which can lead to the generation of reactive oxygen species and oxidative stress. researchgate.net In this context, DAP serves as a precursor to PQH2 in cellular experiments to study its role in oxidative damage. researchgate.net Additionally, the general class of diacetoxy aromatic compounds can be seen as protected forms of diols, which are versatile intermediates in organic synthesis. The cleavage of the acetate groups can be achieved under various conditions to liberate the diol for further functionalization.

Derivatization Strategies in Phenanthrene Research

Purpose of Derivatization for Enhanced Analytical Performance and Selectivity

The principal aim of derivatization in phenanthrene (B1679779) research is to improve the analytical performance and selectivity of detection methods. nih.gov Many phenanthrene metabolites, which are significant biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs), contain polar functional groups like hydroxyl groups. oup.comd-nb.infobohrium.com These groups can result in poor chromatographic peak shapes, reduced volatility, and thermal instability, all of which complicate their accurate quantification. libretexts.org

Derivatization addresses these issues by converting the analytes into less polar and more volatile derivatives. oup.comlibretexts.org This is particularly crucial for gas chromatography (GC), which requires compounds to be sufficiently volatile for effective separation. libretexts.org Furthermore, derivatization can increase the thermal stability of analytes, preventing their breakdown at the high temperatures often employed in GC systems. libretexts.org

Beyond improving chromatographic behavior, derivatization significantly boosts the selectivity and sensitivity of mass spectrometric (MS) detection. researchgate.net By introducing specific chemical tags, the fragmentation of the analyte in the mass spectrometer can be controlled to yield distinctive ions, which helps in distinguishing the analyte from complex sample matrix components and enhancing the signal-to-noise ratio. researchgate.netresearchgate.net This ultimately leads to lower detection limits and more dependable quantification of phenanthrene metabolites in various biological and environmental samples. nih.govresearchgate.net

Chemical Reagents for Acetylation and Related Esterifications

Acetylation is a frequently employed derivatization method for hydroxylated phenanthrenes, converting them into their acetate (B1210297) esters. Acetic anhydride (B1165640) is a common reagent for this transformation, often utilized with a catalyst like pyridine (B92270). rsc.orgsemanticscholar.orgresearchgate.net The reaction involves the nucleophilic attack of the hydroxyl group on the acetic anhydride, forming the more volatile and thermally stable acetate ester. organic-chemistry.org

Other reagents can be used for similar esterification reactions to introduce different acyl groups. For instance, fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to create derivatives that are highly responsive to electron capture detection (ECD) in GC due to the electronegativity of the fluorine atoms. psu.edu The selection of the acylating reagent can be tailored to the specific needs of the analytical method. libretexts.orgpsu.edu

Table 1: Common Reagents for Acetylation and Esterification of Hydroxylated Phenanthrenes

| Reagent Name | Abbreviation | Functional Group Targeted | Resulting Derivative |

| Acetic Anhydride | Ac₂O | Hydroxyl | Acetate Ester |

| Trifluoroacetic Anhydride | TFAA | Hydroxyl | Trifluoroacetate Ester |

| Pentafluoropropionic Anhydride | PFPA | Hydroxyl | Pentafluoropropionate Ester |

| Heptafluorobutyric Anhydride | HFBA | Hydroxyl | Heptafluorobutyrate Ester |

Comparative Analysis of Derivatization Agents for Hydroxyl and Related Functional Groups

The choice of derivatization agent is a critical decision in the analytical workflow for phenanthrene research, contingent on the specific functional groups of the analytes and the analytical instrumentation to be used.

Silylation is a widely adopted derivatization technique that replaces active hydrogens in polar functional groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. libretexts.orgresearchgate.net N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a favored reagent that forms TBDMS ethers. nih.govlih.lunasa.gov These derivatives are notably more stable, both thermally and hydrolytically, than their TMS counterparts. researchgate.netlih.lu TBDMS derivatives often produce a characteristic mass spectrum with a prominent ion at [M-57]⁺, corresponding to the loss of a tert-butyl group, which is highly useful for their identification and quantification. researchgate.netlih.lu In a comparative study, MTBSTFA was found to facilitate better separation of isomers, while N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) appeared more suitable for sterically hindered compounds. researchgate.netlih.lu

Dienophile reagents are employed to target unsaturated systems within the phenanthrene core through Diels-Alder reactions. nih.govrsc.orgconicet.gov.ar This strategy is less common for derivatizing hydroxylated phenanthrenes unless the objective is to modify the aromatic system itself. Such modifications can be used to alter chromatographic retention or enhance fluorescence properties for detection. nih.gov For instance, a palladium-catalyzed reaction involving norbornadiene has been used to synthesize phenanthrene derivatives through a process that includes a retro-Diels-Alder step. beilstein-journals.orgthieme-connect.com

Isonicotinoyl chloride and similar reagents are used to derivatize hydroxyl groups, forming corresponding esters. nih.gov This can be particularly beneficial for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net The introduction of a nitrogen-containing pyridine ring via derivatization with isonicotinoyl chloride can enhance the ionization efficiency in the mass spectrometer, leading to improved sensitivity. nih.gov This approach has been successfully applied to the analysis of various steroids with phenolic hydroxyl groups. nih.gov

For phenanthrene derivatives that possess carboxylic acid functional groups, derivatization is often essential to reduce polarity and increase volatility for GC analysis. libretexts.orgcolostate.edu Esterification is the most common approach, and reagents like diazomethane (B1218177) or various alkylating agents are used to convert carboxylic acids into their corresponding esters. colostate.edunih.gov Silylating reagents such as BSTFA can also be employed to simultaneously derivatize both hydroxyl and carboxylic acid groups. d-nb.infolmaleidykla.lt

Table 2: Comparative Overview of Derivatization Agents

| Derivatization Agent | Abbreviation | Target Functional Group(s) | Key Advantages |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Hydroxyl | Forms highly stable TBDMS ethers with characteristic mass spectra. researchgate.netlih.lu |

| Norbornadiene | - | Unsaturated Systems (in specific reactions) | Participates in palladium-catalyzed reactions to form phenanthrene derivatives. beilstein-journals.orgthieme-connect.com |

| Isonicotinoyl Chloride | INC | Hydroxyl | Enhances LC-MS response by introducing a nitrogen-containing moiety. nih.gov |

| Diazomethane | CH₂N₂ | Carboxylic Acid | Efficiently forms methyl esters from carboxylic acids. colostate.edunih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carboxylic Acid | Can derivatize multiple polar functional groups in a single step. d-nb.infolmaleidykla.lt |

Stability and Repeatability of Derivatized Analytes

The reliability of any analytical method hinges on the stability of the analyte throughout the sample preparation and analysis process, as well as the repeatability of the measurements. For derivatized phenanthrenes, such as 1,2-Diacetoxyphenanthrene, these factors are critical for ensuring accurate and precise quantification.

The stability of derivatized compounds is paramount. Studies on related hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) have shown that the derivatized extracts can be effectively stored, with one study finding that storage under an argon atmosphere at 4 °C maintained sample integrity. nih.gov The stability of the derivative itself is a key advantage; for instance, while not an acetate, dansyl chloride derivatives are noted for their high stability, which contributes to reliable analysis. libretexts.org The formation of acetate esters, like in this compound, generally yields derivatives that are more stable than their corresponding silylated products, another common derivatization strategy. libretexts.org

Repeatability, often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), is a measure of the precision of an analytical method over multiple measurements. High repeatability is essential for confidence in analytical results. Research on the analysis of derivatized PAHs demonstrates that excellent repeatability can be achieved. For example, a method for determining 16 priority PAHs after derivatization reported recoveries between 70% and 98%, with a coefficient of variation better than 10.3%, which is considered acceptable for trace analysis. scielo.br Another study focusing on the analysis of derivatized phenanthrene ortho-quinones in human urine found high precision. nih.gov The intra-day precision, measured over six replicates in a single day, had RSDs ranging from 3.8% to 9.7%. nih.gov The inter-day precision, assessed across three different days, was also robust, with RSDs between 5.4% and 8.3%. nih.gov These values indicate that analytical methods involving derivatized phenanthrenes can be both stable and highly repeatable.

Table 2: Research Findings on Stability and Repeatability of Derivatized Phenanthrene Analytes

| Analyte Type | Parameter | Finding | Source |

|---|---|---|---|

| Derivatized Hydroxylated PAHs | Stability Condition | Sample integrity maintained when stored under an argon atmosphere at 4 °C. | nih.gov |

| Derivatized PAHs | Repeatability (CV) | Coefficient of variation was better than 10.3% (n=6). | scielo.br |

| Derivatized Phenanthrene Quinones | Intra-day Precision (RSD) | 3.8% – 9.7% (n=6). | nih.gov |

| Derivatized Phenanthrene Quinones | Inter-day Precision (RSD) | 5.4% – 8.3% (n=3 per day for 3 days). | nih.gov |

| Derivatized Phenanthrene Quinones | Recovery of Internal Standard ([¹³C₄]1,2-PheQ) | 57.8 ± 7.30% (mean ± SD, N=3). | nih.gov |

Advanced Analytical Methodologies for Diacetoxyphenanthrene Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For compounds like 1,2-Diacetoxyphenanthrene, various chromatographic methods are utilized, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For PAH derivatives, GC offers high resolution and is often coupled with a range of detectors to achieve sensitive and selective quantification. cdc.gov

The choice of detector is critical and depends on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Flame Ionization Detector (FID): FID is a widely used detector known for its robustness and a linear response over a wide range of concentrations. It is highly sensitive to hydrocarbons, making it suitable for the general quantification of PAH derivatives. merel.si

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling definitive compound identification. This is the most widely used technique for the detection and quantification of PAHs. mdpi.com

Fourier Transform Infrared Spectrometer (FT-IR): GC-FT-IR provides real-time infrared spectra of eluted compounds, offering valuable information about functional groups and aiding in isomeric differentiation. cdc.gov

Laser-Induced Molecular Fluorescence Detector (LIMF): LIMF is a highly sensitive and selective detector for fluorescent compounds like PAHs and their derivatives. cdc.gov

Diode Array Detector (DAD): While more common in HPLC, DAD can be used with GC to provide UV-Vis spectra of the eluting compounds. cdc.gov

Gas Phase Fluorescence Detector (GPFDA): This detector is specifically designed for high-sensitivity fluorescence detection in the gas phase. cdc.gov

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, such as halogenated substances. Its applicability to this compound would depend on the presence of electron-capturing moieties or the use of derivatizing agents.

Electrolytic Conductivity Detector (ELCD): The ELCD is selective for halogen-, sulfur-, or nitrogen-containing compounds, making it useful for specific analytical problems but less so for general PAH derivative analysis unless specific heteroatoms are present.

The table below summarizes typical GC conditions used for the analysis of related PAH compounds.

| Parameter | Condition | Compound Class | Reference |

|---|---|---|---|

| Column | Agilent J&W DB-EUPAH (20 m × 0.18 mm, 0.14 μm) | PAHs | hpst.cz |

| Carrier Gas | Hydrogen | PAHs | hpst.cz |

| Injection Mode | Pulsed Splitless | PAHs | hpst.cz |

| Detector | Mass Spectrometry (MS) | PAHs | hpst.cz |

| Detector | Flame Ionization Detector (FID) | PAHs | merel.si |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally labile compounds, making it highly suitable for many PAH derivatives. elementlabsolutions.com A key advantage of HPLC is the wide variety of available stationary phases and mobile phase compositions, which allows for the fine-tuning of separations. nih.gov

Similar to GC, the utility of HPLC is greatly enhanced by the detectors coupled to it.

Fluorescence Detector (FLD): Many PAHs and their derivatives, including phenanthrene (B1679779), are naturally fluorescent. ingenieria-analitica.com FLD offers exceptional sensitivity and selectivity for these compounds, as not all co-eluting matrix components will fluoresce at the selected excitation and emission wavelengths. researchgate.nethplc.eufda.gov

UV-Vis and Diode Array Detectors (DAD): PAHs possess strong UV absorbance, making UV-Vis detectors a common choice. ingenieria-analitica.com A DAD, which can acquire a full UV-Vis spectrum simultaneously, is particularly useful for peak purity assessment and compound identification. mdpi.com

Mass Spectrometry (MS): The coupling of HPLC with MS (LC-MS) combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry, a topic further explored in section 5.2.2.

The following table outlines typical HPLC parameters for the analysis of phenanthrenes and related PAHs.

| Parameter | Condition | Analytes | Reference |

|---|---|---|---|

| Column | Polymeric C18 | PAHs | fda.gov |

| Mobile Phase | Acetonitrile/Water Gradient | PAHs | nih.govresearchgate.net |

| Detector | Fluorescence Detector (FLD) | PAHs | fda.gov |

| Detector | Diode Array Detector (DAD) | Phenanthrenes | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures. aga-analytical.com.pl It serves as a rapid and cost-effective method for monitoring reactions, identifying compounds in a mixture, and determining the purity of a substance. aga-analytical.com.pl In the context of this compound, TLC can be used to monitor its synthesis from precursor molecules or to track its degradation. nih.govresearchgate.net While primarily a qualitative technique, densitometry can be employed for quantitative analysis of TLC plates. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification and quantification of organic molecules due to its high sensitivity and specificity.

GC-MS for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov As components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized. The resulting ions are then separated by their mass-to-charge ratio. tdi-bi.com

For this compound, GC-MS analysis would provide a retention time for the compound and a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns. This fragmentation is highly reproducible and serves as a "chemical fingerprint" for identification. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions of interest are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced, allowing for trace-level quantification. nih.govtdi-bi.comresearchgate.net In some cases, chemical derivatization may be employed prior to GC-MS analysis to improve volatility or chromatographic behavior. jfda-online.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.govepa.govusda.gov This technique couples HPLC with a tandem mass spectrometer, which consists of two mass analyzers in series. researchgate.net

In a typical LC-MS/MS experiment, the first mass analyzer selects the molecular ion of the target analyte (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces chemical noise, enabling highly sensitive quantification even in intricate matrices like urine or tissue extracts. researchgate.netnemc.us This makes LC-MS/MS particularly suitable for biomarker studies involving PAH metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to fragmentation through collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then mass-analyzed to generate a product ion spectrum. This spectrum provides a fingerprint of the molecule's structure. nih.govgre.ac.ukuab.edu

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation of this ion is expected to proceed through characteristic pathways, primarily involving the loss of the two acetoxy groups. The initial fragmentation would likely involve the neutral loss of acetic acid (CH₃COOH, 60 Da), a common fragmentation pathway for acetate (B1210297) esters. This would be followed by the loss of the second acetic acid molecule. Subsequent fragmentation of the resulting phenanthrene core would then occur, leading to characteristic aromatic fragment ions.

Expected Fragmentation Pathway of this compound:

Step 1: Neutral loss of the first acetic acid molecule from the precursor ion.

Step 2: Neutral loss of the second acetic acid molecule.

Step 3: Fragmentation of the phenanthrene dication or radical cation.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |

|---|---|---|---|

| 295.09 [M+H]⁺ | [M+H - CH₃COOH]⁺ | 60.02 | 235.07 |

| 235.07 | [M+H - 2(CH₃COOH)]⁺ | 60.02 | 175.05 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that allows for the analysis of large and fragile molecules with minimal fragmentation. academie-sciences.fr In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules, which are then detected by the mass spectrometer. researchgate.net

For the analysis of this compound, a suitable matrix would be one that absorbs efficiently at the laser wavelength and promotes the formation of singly charged molecular ions. Common matrices used for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.net The resulting MALDI mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, with minimal fragmentation. This technique is particularly useful for confirming the molecular weight of the compound. frontiersin.org

| Analyte | Common Matrices | Expected Ion Species | Expected m/z |

|---|---|---|---|

| This compound | α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB) | [M+H]⁺, [M+Na]⁺ | 295.09, 317.07 |

Gas Phase Ion Chemistry and Proximity Effects in Mass Spectrometry

Gas-phase ion chemistry studies the reactions and properties of ions in the absence of a solvent, providing fundamental insights into molecular reactivity. wikipedia.orgmdpi.com In the context of mass spectrometry, understanding the gas-phase chemistry of an ion can help to predict its fragmentation behavior and to design experiments for structural elucidation. colorado.edunih.gov

For this compound, the proximity of the two acetoxy groups on the phenanthrene ring can lead to "proximity effects" or "neighboring group participation" in the gas phase. Upon ionization, one acetoxy group may interact with the other, potentially influencing the fragmentation pathway. For instance, the initial loss of an acetyl group could be facilitated by the neighboring group, leading to the formation of a cyclic intermediate. This type of interaction can result in fragmentation patterns that are different from those of isomers where the functional groups are more distant. Studying these effects can provide detailed structural information about the arrangement of substituents on the phenanthrene core. pageplace.de

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The FT-IR spectrum provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. s-a-s.orgmdpi.com

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the aromatic phenanthrene core and the two acetoxy functional groups. The NIST Chemistry WebBook provides a reference spectrum for the parent compound, phenanthrene, which shows characteristic C-H stretching and bending vibrations of the aromatic rings. nist.gov The addition of the two acetoxy groups would introduce strong and distinct absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (in CH₃) | Stretching | 3000-2850 | Medium |

| Ester C=O | Stretching | 1765-1745 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Ester C-O | Stretching | 1250-1000 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, which results in the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the electronic structure of the molecule, particularly the extent of conjugation. researchgate.net

Phenanthrene, the core structure of this compound, is a polycyclic aromatic hydrocarbon with an extended π-electron system, and it exhibits characteristic UV absorption bands. The NIST Chemistry WebBook shows the UV/Visible spectrum for phenanthrene with several absorption maxima. nist.gov The introduction of two acetoxy groups at the 1 and 2 positions is expected to cause a slight shift in the absorption bands, likely a bathochromic (red) shift, due to the electronic effects of the oxygen atoms. The spectrum would still be dominated by the π → π* transitions of the aromatic system. researchgate.netgnest.org

| Compound | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Phenanthrene (reference) | ~251, 274, 293, 330, 346 | π → π |

| This compound | Slightly red-shifted compared to phenanthrene | π → π |

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. The Raman spectrum provides a structural fingerprint by which molecules can be identified. usra.edu

The Raman spectrum of this compound would be characterized by the vibrational modes of the phenanthrene backbone and the attached acetoxy groups. The Raman spectrum of phenanthrene itself has been studied and shows characteristic peaks corresponding to ring breathing modes and C-H bending. researchgate.netresearchgate.net The diacetoxy substituents would introduce new Raman bands, particularly those associated with the C=O and C-O stretching vibrations, although the C=O stretch is often weak in Raman spectroscopy. The aromatic ring vibrations are expected to be strong and provide a clear fingerprint for the phenanthrene core. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3050 |

| Ester C=O | Stretching | ~1750 |

| Aromatic Ring | Breathing/Stretching | ~1600, ~1400, ~1000 |

| Ester C-O | Stretching | ~1200 |

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry, Coulometry)

Electrochemical methods are powerful for investigating the redox properties of phenanthrene derivatives. Techniques like cyclic voltammetry (CV) and coulometry provide insights into the electronic structure and stability of these compounds.

Cyclic voltammetry measurements are frequently used to estimate the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and to assess the stability of their oxidized and reduced states. jst.go.jp For phenanthrene derivatives, CV typically reveals reversible reduction waves and less chemically reversible oxidation waves, especially at low scan rates. nih.gov The stability of the resulting radical cations is influenced by the nature and position of substituent groups on the phenanthrene core. nih.gov Studies on various PAHs, including phenanthrene, have shown that the electrochemical response can be significantly affected by the choice of electrolyte, with weakly coordinating electrolytes often yielding more reversible voltammetric behavior. jst.go.jp This suggests that the radical cation state of the core phenanthrene structure can be inherently unstable, a factor that would be modulated by the presence of diacetoxy groups. jst.go.jp

Coulometry can be employed for the quantitative determination of electroactive species by measuring the total charge passed during an electrochemical reaction. While less commonly reported for phenanthrene derivatives specifically, it serves as a valuable complementary technique to voltammetry for verifying the number of electrons involved in redox processes and for high-precision quantification in purified samples.

Sample Preparation and Clean-up Strategies for Phenanthrene Derivatives

Effective sample preparation is a critical prerequisite for the accurate analysis of phenanthrene derivatives, which are often present at low concentrations in complex environmental or biological matrices. The process involves an initial extraction followed by fractionation and clean-up to remove interfering substances.

The choice of extraction technique depends on the sample matrix, the physicochemical properties of the analyte, and the desired efficiency and sample throughput.

Soxhlet Extraction : A classical and widely used technique, Soxhlet extraction has served as a benchmark for the extraction of PAHs from solid samples like soil and sediment. nih.gov It involves continuous extraction with a refluxing solvent, with common choices including dichloromethane (B109758) or mixtures like hexane (B92381)/acetone (B3395972). nih.govacs.org While robust and efficient, its primary disadvantages are the long extraction times (up to 24 hours) and the large volumes of organic solvent required. nih.gov Automated Soxhlet systems can reduce extraction time and solvent consumption. nih.gov

Sonication : Also known as ultrasonic agitation, sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing mass transfer of the analyte into the solvent. mdpi.com This method is significantly faster than Soxhlet extraction and uses less solvent. rsc.org Extraction efficiency is influenced by the choice of solvent, duration of sonication, and the power and frequency of the ultrasound. meddocsonline.orgresearchgate.net For instance, a mixture of acetone and n-hexane (1:1) has been effectively used for the ultrasonic extraction of phenanthrene from soil. nih.gov

Supercritical Fluid Extraction (SFE) : SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. acs.org By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned. acs.org SFE offers several advantages, including faster extraction times, reduced use of organic solvents, and the ability to be coupled with in-situ clean-up steps. acs.orgrsc.org For effective extraction of PAHs, a small amount of an organic solvent (modifier), such as toluene (B28343) or methylene (B1212753) chloride, is often added to the supercritical CO2. rsc.orgtandfonline.com

Solvent Partitioning : This technique, also known as liquid-liquid extraction (LLE), is primarily used for aqueous samples. It separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent like hexane or dichloromethane. thermofisher.com The PAHs, being hydrophobic, partition into the organic phase, which is then collected, concentrated, and further purified. thermofisher.com

| Technique | Typical Solvent(s) | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Soxhlet Extraction | Dichloromethane, Hexane/Acetone | Robust, well-established, high efficiency. | Time-consuming, large solvent volume, labor-intensive. | nih.gov |

| Sonication | Dichloromethane/Acetone, Acetone/Hexane | Fast, reduced solvent consumption compared to Soxhlet. | Efficiency can be matrix-dependent, potential for analyte degradation. | rsc.orgnih.gov |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a modifier like toluene) | Fast, low organic solvent use, tunable selectivity, can be automated. | High initial equipment cost, requires optimization. | acs.orgrsc.org |

| Solvent Partitioning (LLE) | Hexane, Dichloromethane | Simple, effective for liquid samples. | Can form emulsions, requires large solvent volumes for large samples. | thermofisher.com |

Following extraction, the crude extract often contains co-extracted impurities (e.g., lipids, pigments) that can interfere with subsequent analysis. Column chromatography is a common method for clean-up. researchgate.net The extract is passed through a column packed with an adsorbent material, such as silica (B1680970) gel or alumina (B75360). service.gov.uknih.gov A solvent or a series of solvents of increasing polarity is used to elute the compounds. The nonpolar phenanthrene derivatives are separated from more polar interfering compounds, which are more strongly retained on the column. nih.gov Size-exclusion chromatography can also be used as an initial step to separate analytes from high-molecular-weight interferences, particularly in complex matrices like petroleum products. nih.gov

Analytical Method Validation and Quality Control

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key parameters include specificity, linearity, precision, and accuracy. nih.gov

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is typically demonstrated by achieving baseline separation of the analyte peak from other peaks and by comparing the analyte's mass spectrum or UV-Vis spectrum with that of a known standard. nih.govnih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov It is typically evaluated by analyzing a series of standard solutions at different concentrations. The response (e.g., peak area) is plotted against concentration, and a linear regression is performed. The quality of the linearity is expressed by the coefficient of determination (R²). For PAH analysis, R² values are typically expected to be greater than 0.99. nih.govresearchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov Precision is assessed at two levels:

Intra-day precision (repeatability) : Assessed by analyzing replicate samples on the same day. nih.gov

Inter-day precision (intermediate precision) : Assessed by analyzing replicate samples on different days. nih.gov For trace analysis of phenanthrene derivatives, RSD values are often acceptable if they are below 15-20%. jbth.com.brnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. nih.gov The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. Acceptable recovery ranges can vary depending on the complexity of the matrix and the concentration of the analyte, but are often in the range of 70-120%. researchgate.netjbth.com.br

| Parameter | Common Metric | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Coefficient of Determination (R²) | > 0.99 | nih.gov |

| Precision | Relative Standard Deviation (RSD) | < 20% | jbth.com.br |

| Accuracy | Recovery (%) | 70 - 120% | researchgate.net |

Computational and Theoretical Studies on Phenanthrene Derivatives

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Diacetoxyphenanthrene at the molecular level. These computational methods, rooted in quantum mechanics, allow for the precise determination of molecular geometry and the distribution of electrons within the molecule.

Theoretical studies on phenanthrene (B1679779) and its derivatives often employ Density Functional Theory (DFT) and other ab initio methods to calculate optimized molecular structures and electronic properties. While specific studies on this compound are not extensively documented in publicly available literature, the principles from studies on related phenanthrene derivatives can be applied to understand its likely characteristics. For instance, research on other phenanthrene derivatives has utilized computational packages to determine bond lengths, bond angles, and key quantum chemical parameters. ppor.az

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity and spectroscopic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted phenanthrenes, these values are influenced by the nature and position of the substituent groups. For this compound, the electron-withdrawing nature of the acetoxy groups would be expected to influence the electronic distribution across the phenanthrene core.

Below is a hypothetical data table illustrating the types of electronic properties that would be determined for this compound through quantum chemical calculations, based on general knowledge of similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures the polarity of the molecule |

Note: These values are illustrative and would require specific DFT calculations for this compound for validation.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, thereby elucidating the reaction pathway.

For a compound like this compound, mechanistic studies could focus on reactions such as hydrolysis of the ester groups or electrophilic substitution on the aromatic rings. Computational models can simulate the step-by-step process of these reactions. For example, in a base-catalyzed hydrolysis, modeling could show the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of an acetoxy group, the formation of a tetrahedral intermediate, and the subsequent departure of the phenanthrene-1,2-diolate leaving group.

Predictive Modeling of Chemical Behavior and Reactivity

Predictive modeling in chemistry leverages computational algorithms and statistical methods to forecast the properties and behavior of molecules. This can range from predicting physical properties like boiling point and solubility to more complex attributes like toxicity and reactivity.

For this compound, predictive models could be employed to estimate its reactivity towards various reagents. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate structural or property descriptors of molecules with their biological activity or chemical reactivity. By calculating a set of molecular descriptors for this compound, it would be possible to input these into established QSAR models to predict its behavior.

Predictive models can also be used to identify potential sites of reactivity within a molecule. nih.gov For this compound, this could involve predicting which of the aromatic protons are most susceptible to electrophilic attack or which of the carbonyl carbons is more reactive towards nucleophiles. These predictions are often based on calculated electronic properties such as atomic charges and frontier molecular orbital densities. The development of such predictive tools is an active area of research, with machine learning and artificial intelligence playing an increasingly important role. mit.edu

Biological and Environmental Research on Phenanthrene Derivatives Mechanistic Focus

Formation as Pyromarkers and Thermal Degradation Products (e.g., 3,4-Diacetoxyphenanthrene from Heroin Pyrolysis)

Certain phenanthrene (B1679779) derivatives serve as pyromarkers, which are chemical indicators that a substance has been exposed to high temperatures. The formation of these markers is a key area of forensic and toxicological research. The heating of complex organic molecules, such as illicit drugs, can lead to extensive degradation and the creation of numerous pyrolysis products. nih.govnih.govastm.org

A notable example is the pyrolysis of diacetylmorphine (heroin). When heroin is heated to temperatures between 250°C and 400°C, as in the practice of "chasing the dragon," it undergoes significant chemical decomposition. nih.govresearchgate.net The principal chemical reactions involved include desacetylation, transacetylation, N-demethylation, and ring cleavage. nih.govresearchgate.net During this process, there is evidence for the degradation of the piperidino moiety of the heroin molecule, leading to the formation of various phenanthrene-based structures. nih.govastm.orgastm.org One minor product that has been proposed to form through this pyrolytic degradation is 3,4-Diacetoxyphenanthrene. nih.govastm.orgastm.org While some components of street heroin, such as caffeine and papaverine, are relatively stable when heated, diacetylmorphine itself is subject to substantial or complete degradation, yielding a complex mixture of pyrolysates. nih.govresearchgate.net The identification of specific and stable pyromarkers like diacetoxyphenanthrene isomers is valuable for forensic analysis of residues from drug paraphernalia. uic.edu

| Reaction Type | Description | Example Product(s) |

|---|---|---|

| Degradation of Piperidino Moiety | Cleavage and restructuring of the nitrogen-containing ring of the morphine structure. | 3,4-Diacetoxyphenanthrene nih.govastm.org |

| Desacetylation | Removal of acetyl groups from the diacetylmorphine molecule. | 6-Acetylmorphine nih.govastm.org |

| N-Demethylation | Removal of the methyl group from the nitrogen atom. | N,6-Diacetylnormorphine nih.govastm.org |

Co-metabolic Transformation and Metabolite Identification in Biological Systems (e.g., Hydroxyphenanthrenes from Phenanthrene Degradation by Microorganisms)

Phenanthrene and its derivatives can be transformed in the environment through the action of microorganisms in a process known as co-metabolism. nih.gov This occurs when microbes transform a compound without using it as a primary source of energy or carbon. nih.gov The broad specificity of certain microbial enzymes allows them to act on structurally similar compounds, including various PAHs. nih.gov

Bacteria and fungi are capable of degrading phenanthrene, initiating the process by hydroxylating the aromatic rings. nih.govresearchgate.net This initial attack leads to the formation of several key metabolites, which have been identified and quantified in numerous studies. The primary products of this microbial transformation are hydroxyphenanthrenes (also known as phenanthrols) and dihydrodiols. nih.govnih.gov For example, Mycobacterium sp. ELW1 has been shown to co-metabolically transform phenanthrene into metabolites including 1-hydroxyphenanthrene, 3-hydroxyphenanthrene, and 4-hydroxyphenanthrene. nih.gov Similarly, products typical of bacterial transformation, such as 1-hydroxy-2-naphthoic acid and phenanthrene cis-3,4-dihydrodiol, have been isolated from sediment slurries containing natural microbial populations. nih.gov The accumulation of these metabolites can occur if the microbial degradation process halts at an intermediate stage. nih.gov

| Metabolite Class | Specific Compounds Identified | Producing Organism Type (Example) |

|---|---|---|

| Hydroxyphenanthrenes (Phenols) | 1-Hydroxyphenanthrene, 3-Hydroxyphenanthrene, 4-Hydroxyphenanthrene, 9-Hydroxyphenanthrene nih.gov | Bacteria (Mycobacterium sp.) nih.gov |

| Dihydrodiols | trans-9,10-dihydroxy-9,10-dihydrophenanthrene, cis-3,4-dihydroxy-3,4-dihydrophenanthrene, cis-1,2-dihydroxy-1,2-dihydrophenanthrene nih.gov | Bacteria (Mycobacterium sp.) nih.gov |

| Ring Cleavage Products | 1-Hydroxy-2-naphthoic acid researchgate.netnih.gov | Bacteria researchgate.netnih.gov |

Enzymatic Transformations and Metabolic Pathways (e.g., Role of Monooxygenases and Epoxide Hydrolases)

The metabolic transformation of phenanthrene derivatives in biological systems is governed by specific enzymatic pathways. In fungi and mammals, this process is typically initiated by Phase I enzymes, primarily cytochrome P-450 monooxygenases. researchgate.netethz.chnih.govresearchgate.net These enzymes catalyze the oxidation of the phenanthrene ring by incorporating one atom of molecular oxygen, which results in the formation of a highly reactive epoxide intermediate. nih.govresearchgate.netnih.gov

Following the formation of the epoxide, another key enzyme, epoxide hydrolase, plays a crucial role. researchgate.netnih.govnih.gov Epoxide hydrolases catalyze the hydrolysis of the epoxide ring by adding a water molecule, which leads to the formation of a more stable and less reactive vicinal diol, specifically a trans-dihydrodiol. ethz.chresearchgate.netmdpi.com This two-step process involving a monooxygenase and an epoxide hydrolase is a central pathway in the metabolism of many PAHs. ethz.ch

In contrast, bacteria typically utilize a different class of enzymes called dioxygenases. nih.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the phenanthrene ring to directly form a cis-dihydrodiol, bypassing the epoxide intermediate characteristic of the fungal and mammalian pathway. nih.govethz.ch These initial enzymatic steps are critical as they begin the breakdown of the aromatic structure, which can eventually lead to ring cleavage and complete mineralization of the compound. researchgate.netmdpi.com

| Enzyme | Function | Typical Organism(s) | Intermediate/Product |

|---|---|---|---|

| Cytochrome P-450 Monooxygenase | Oxidizes the phenanthrene ring by adding one oxygen atom. nih.govresearchgate.net | Fungi, Mammals ethz.chresearchgate.net | Phenanthrene epoxide nih.gov |

| Epoxide Hydrolase | Catalyzes the hydrolysis of the epoxide to a diol. researchgate.netnih.govnih.gov | Fungi, Mammals ethz.chresearchgate.net | trans-Dihydrodiol ethz.ch |

| Dioxygenase | Incorporates two oxygen atoms directly into the ring. nih.govresearchgate.net | Bacteria nih.govethz.ch | cis-Dihydrodiol nih.gov |

Detection of Pyrolytic Products in Biological Fluids for Investigative Purposes

The detection of specific chemical markers in biological fluids is essential for forensic toxicology and human biomonitoring. For investigative purposes, identifying unique pyrolytic products can provide evidence of a specific route of drug administration, such as smoking. uic.edusemanticscholar.org While many pyrolysis products are generated when a drug like heroin is heated, most are unstable or are common to other sources, making the identification of a unique and stable "pyromarker" challenging. nih.govuic.edu Research in this area aims to identify such markers that are formed during pyrolysis and can be subsequently detected in blood or urine. uic.edu

In a broader context, the detection of phenanthrene metabolites is a well-established method for monitoring human exposure to PAHs. researchgate.netwikipedia.org Metabolites such as 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene, along with various dihydrodiols, are excreted in urine and can be quantified as biomarkers of exposure. cdc.govnih.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose. cdc.govnih.govsemanticscholar.org These sensitive techniques allow for the detection of trace levels of phenanthrene and its hydroxylated metabolites in diverse biological matrices, including urine, blood, and milk. nih.govresearchgate.net The presence of these metabolites confirms that the body has absorbed and metabolized the parent phenanthrene compound. semanticscholar.orgresearchgate.net

Applications of Diacetoxyphenanthrenes in Materials Science and Organic Synthesis

Use as Monomers in Polymer Synthesis (e.g., Poly(9,10-diacetoxyphenanthrene))

A significant application of diacetoxyphenanthrenes is their role as monomers in the synthesis of high-performance polymers. The acetylated form, specifically 9,10-diacetoxyphenanthrene and its derivatives, serves as a stable precursor for creating polymers with phenanthrene (B1679779) units in their backbone.

A key example is the synthesis of poly(9,10-diacetoxyphenanthrene). The process often begins with the bromination of phenanthraquinone, followed by reduction and acetylation to yield a diacetoxy derivative monomer, such as 9,10-diacetoxy-2,7-dibromophenanthrene. semanticscholar.org This monomer can then undergo polymerization. For instance, a polymer of poly(9,10-diacetoxyphenanthrene) was successfully obtained using 1,5-cyclooctadiene and a nickel complex, Ni(C.O.D.)2. semanticscholar.org

This polymerization pathway is a crucial step in producing more complex polymers like poly(9,10-phenanthrenequinone) (PFQ), which is explored for applications in high-voltage systems. semanticscholar.org The synthesis involves creating the diacetoxy polymer first, which is then treated with reagents like lithium aluminum hydride (LiAlH4) and subsequently oxidized to yield the final quinone-based polymer. semanticscholar.org

Table 1: Key Reactants in the Synthesis of Poly(9,10-diacetoxyphenanthrene) and its Derivatives

| Role | Compound Name |

|---|---|

| Starting Material | Phenanthraquinone |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Reducing Agent | Tin (Sn) in acidic medium |

| Acetylating Agent | Acetic anhydride (B1165640) |

| Monomer | 9,10-diacetoxy-2,7-dibromophenanthrene |

| Polymerization Catalyst | Nickel(0) bis(1,5-cyclooctadiene) [Ni(COD)2] |

Contribution to the Development of Smart Polymeric Materials

Smart polymers, also known as stimuli-responsive materials, are high-performance polymers that undergo significant changes in their properties in response to small external stimuli. nih.govtaylorfrancis.com These stimuli can include temperature, pH, light, and electric or magnetic fields. taylorfrancis.com The integration of electroactive units like phenanthrene into a polymer backbone can impart such "smart" characteristics.

Polymers derived from diacetoxyphenanthrenes are relevant to this field due to the inherent redox activity of the core phenanthrenequinone/dihydroxyphenanthrene system. This allows the material to respond to electrical stimuli. nih.gov Electric field-sensitive polymers can transform electrical energy into mechanical energy, finding applications in areas like controlled drug delivery and artificial muscles. nih.gov

While direct research on poly(diacetoxyphenanthrene) as a smart material is specific, its parent structures and derivatives are part of the broader class of redox-active polymers. These materials can change their chemical or physical properties, such as color or conductivity, upon oxidation or reduction, forming the basis for their use in sensors, electrochromic devices, and energy storage. The versatility and tunable sensitivity of smart polymers make them a significant area of materials research. nih.gov

Role as Synthetic Intermediates for the Construction of Complex Organic Molecules

Diacetoxyphenanthrenes serve as crucial intermediates in organic synthesis, primarily by acting as a stable, protected form of the more reactive and unstable 9,10-dihydroxyphenanthrene (B1203692). researchgate.net The hydroquinone (B1673460) form (dihydroxyphenanthrene) is highly susceptible to oxidation, making it difficult to handle and isolate directly. researchgate.net

By converting it into 9,10-diacetoxyphenanthrene, the hydroxyl groups are protected by acetate (B1210297) esters. This protection allows the molecule to be used in further synthetic steps without unwanted side reactions. The acetate groups can be easily removed later (deprotected) to regenerate the dihydroxy form when needed.

For example, 9,10-diacetoxyphenanthrene (DAP) can be synthesized from 9,10-phenanthraquinone (PQ) by reduction with zinc dust in the presence of acetic anhydride. researchgate.net This stable derivative can then be used in cellular experiments as a precursor to generate the unstable 9,10-dihydroxyphenanthrene in situ, allowing for the study of its biological activities. researchgate.net This strategy of protection and deprotection is fundamental in the multi-step synthesis of complex natural products and other functional organic molecules where the phenanthrene core is a key structural motif. espublisher.comresearchgate.net

Table 2: Functional Group Transformation

| Starting Compound | Reagents | Intermediate/Protected Form | Purpose |

|---|---|---|---|

| 9,10-Phenanthrenequinone | Zn, Acetic Anhydride | 9,10-Diacetoxyphenanthrene | Protection of reactive hydroquinone |

Relevance in Electroorganic Synthesis Applications

Electroorganic synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions, often avoiding the need for conventional oxidizing or reducing agents. gre.ac.uk This approach is considered a green chemistry technique. gre.ac.uk The relevance of diacetoxyphenanthrenes in this context is tied to the redox chemistry of the underlying phenanthrene core.

The reversible transformation between phenanthrenequinone, dihydroxyphenanthrene, and the intermediate semiquinone radical involves electron transfer steps that are well-suited for electrochemical methods. researchgate.net Direct electrosynthesis involves the transfer of electrons directly between an electrode and the compound. gre.ac.uk For instance, the reduction of a quinone (like phenanthrenequinone) to a hydroquinone can be achieved electrochemically at a cathode. Subsequent acetylation could yield the diacetoxy derivative.

Conversely, the diacetoxy compound can be hydrolyzed and then electrochemically oxidized at an anode back to the quinone. This electrochemical behavior is central to applications where the phenanthrene unit acts as a redox mediator, facilitating other electrochemical transformations in a solution. While specific patents on the electrosynthesis of 1,2-diacetoxyphenanthrene are not prominent, the foundational electrochemical principles are well-established for related aromatic quinone systems. electrosynthesis.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-diacetoxyphenanthrene, and how can reaction conditions be optimized?

- Methodology :

- Oxidation of phenanthrene derivatives : Use chromic acid (CrO₃) in glacial acetic acid at 40°C to oxidize diacetoxyphenanthrene precursors. Monitor reaction progress via TLC to avoid over-oxidation or hydrolysis of acetoxy groups .

- Acetylation of dihydroxyphenanthrene : Stabilize the hydroquinone intermediate (e.g., 9,10-dihydroxyphenanthrene) by acetylation with acetic anhydride under inert atmosphere. Use pyridine as a catalyst to enhance reaction efficiency .

- Key parameters : Temperature control (<50°C) and stoichiometric ratios (1:1.2 molar ratio of substrate to acetylating agent) are critical to minimize side reactions.

Q. How can researchers characterize this compound and confirm its structural integrity?

- Analytical techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm acetoxy group positions (δ 2.3–2.5 ppm for acetate methyl protons) and aromatic proton splitting patterns .

- X-ray crystallography : Resolve crystal structures to validate substituent orientation (e.g., dihedral angles between aromatic rings) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.0735 for C₁₆H₁₂O₄) .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields when using different oxidation agents for diacetoxyphenanthrene derivatives?

- Case study : Chromic acid yields 1,4-diacetoxy-9,10-phenanthrenequinone but risks hydrolysis during crystallization. Alternative agents like NaIO₄ or TEMPO may improve selectivity but require pH optimization.

- Methodological adjustments :

- Use anhydrous conditions and low temperatures (0–5°C) during workup to stabilize intermediates.

- Compare redox potentials of oxidizing agents to match substrate reactivity (e.g., CrO₃ for strong oxidations vs. milder MnO₂ for sensitive substrates) .

Q. What experimental strategies are recommended to study the redox behavior of this compound hydroquinone derivatives?

- Redox activity analysis :

- Electrochemical methods : Perform cyclic voltammetry (CV) in acetonitrile to measure reduction potentials. Reference against Ag/AgCl to identify one-electron (radical) vs. two-electron (hydroquinone) transfer pathways .

- EPR spectroscopy : Detect transient semiquinone radicals (e.g., 9,10-phenanthraquinone radical, PQ⁻) under anaerobic conditions .

- Stabilization techniques : Trap unstable hydroquinones via rapid acetylation or freeze-quench methods for downstream analysis.

Q. How can researchers resolve spectral data ambiguities in diacetoxyphenanthrene derivatives with similar functional groups?

- Advanced NMR approaches :

- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals by correlating ¹H-¹H couplings and ¹H-¹³C connectivity.

- NOESY : Confirm spatial proximity of acetoxy groups to adjacent protons in crowded regions .

Key Considerations for Experimental Design

- Contradiction management : Replicate conflicting studies under identical conditions (solvent purity, humidity) to isolate variables.

- Advanced purification : Use preparative HPLC with C18 columns to separate diastereomers or hydrolyzed byproducts .

- Safety protocols : Handle chromic acid in fume hoods with PPE; neutralize waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.